molecular formula C24H21N5OS B12039878 4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478253-62-2

4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12039878
CAS No.: 478253-62-2
M. Wt: 427.5 g/mol
InChI Key: GCMYYOBRGCTFPT-MFKUBSTISA-N
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Description

4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a complex organic compound with the following chemical formula:

C22H18N6S\text{C}_{22}\text{H}_{18}\text{N}_6\text{S}C22​H18​N6​S

. It belongs to the class of triazole derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 9-ethylcarbazole aldehyde in the presence of suitable catalysts. The reaction proceeds via a Schiff base formation, followed by cyclization to yield the desired product .

Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and reagents. The choice of solvent and temperature influences the yield and selectivity of the reaction.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substitution reactions at different positions on the triazole ring are possible.

Common Reagents and Conditions:

    Base-Catalyzed Cyclization: The Schiff base formation and subsequent cyclization often involve basic conditions.

    Hydrogenation: Reduction of the imine group to the corresponding amine can be achieved using hydrogen gas and a suitable catalyst.

Major Products: The major product is the target compound itself, which exhibits interesting biological and chemical properties.

Scientific Research Applications

Chemistry:

    Ligand Design: Researchers explore its potential as a ligand in coordination chemistry due to its unique structure.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Anticancer Properties: Some studies suggest that triazole derivatives exhibit anticancer activity, making this compound relevant for further investigation.

    Biological Probes: Researchers use it as a probe to study biological processes.

Industry:

    Material Science: Its properties may find applications in materials science, such as organic electronics or sensors.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with the same substituents, other triazole derivatives share structural features. For instance, 5-(4-tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-yl hydrosulfide exhibits similar characteristics.

Properties

CAS No.

478253-62-2

Molecular Formula

C24H21N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H21N5OS/c1-3-28-21-7-5-4-6-19(21)20-14-16(8-13-22(20)28)15-25-29-23(26-27-24(29)31)17-9-11-18(30-2)12-10-17/h4-15H,3H2,1-2H3,(H,27,31)/b25-15+

InChI Key

GCMYYOBRGCTFPT-MFKUBSTISA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)OC)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=C(C=C4)OC)C5=CC=CC=C51

Origin of Product

United States

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